(3-Methylpyridin-2-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC17724234
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClNO2S |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (3-methylpyridin-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H8ClNO2S/c1-6-3-2-4-9-7(6)5-12(8,10)11/h2-4H,5H2,1H3 |
| Standard InChI Key | RREIATPWAZGJHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)CS(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of (3-methylpyridin-2-yl)methanesulfonyl chloride is C₇H₈ClNO₂S, with a molecular weight of 205.66 g/mol . The compound’s exact mass is 204.99600, and its topological polar surface area (PSA) is 55.41 Ų, indicating moderate polarity . The LogP value of 2.54 suggests reasonable lipophilicity, which influences its solubility and partitioning behavior in organic media .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of (3-methylpyridin-2-yl)methanesulfonyl chloride can be inferred from methodologies applied to structurally related sulfonyl chlorides. A common approach involves chlorosulfonation of the corresponding pyridinylmethanol precursor. For example, in the preparation of chlorantraniliprole intermediates, methanesulfonyl chloride (MsCl) reacts with pyridine derivatives in the presence of bases such as 3-methylpyridine .
Representative Procedure
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Base Selection: Organic bases like 3-methylpyridine enhance solubility and reaction efficiency by deprotonating intermediates .
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Temperature Control: Reactions are typically conducted at 0–5°C to mitigate side reactions, followed by gradual warming to room temperature .
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Workup: Crude products are filtered directly without drying, streamlining industrial-scale production .
Reaction Optimization
Comparative studies highlight the critical role of molar ratios and base type. For instance, a molar ratio of 1:1:5.2:2.4 (acid:pyridine derivative:base:MsCl) maximizes yield . Bases such as 3-methylpyridine outperform alternatives like triethylamine or inorganic bases, reducing impurity formation .
Applications in Organic Synthesis
Agrochemical Intermediates
(3-Methylpyridin-2-yl)methanesulfonyl chloride is pivotal in synthesizing anthranilic diamide insecticides, including chlorantraniliprole . The compound facilitates the formation of benzoxazinone intermediates, which undergo subsequent amidation with methylamine to yield the final insecticidal agent .
C–S Bond Formation
Recent advances in sulfonyl chloride chemistry, such as those reported by Sun et al., demonstrate the utility of analogous compounds in constructing thioethers via nucleophilic substitution . For example, 3-methoxybenzenesulfonyl chloride reacts with alcohols under mild conditions to form C–S bonds, a reaction potentially applicable to (3-methylpyridin-2-yl)methanesulfonyl chloride .
Industrial Scalability and Process Economics
The methodology described in patent CN111423431A underscores the compound’s industrial viability . Key advantages include:
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Solvent Recycling: Filtrates from intermediate isolation can be reused, reducing solvent consumption by >30% .
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Yield Efficiency: Total yields exceeding 85% are achievable with optimized conditions .
Future Directions
Research opportunities include:
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Catalytic Asymmetric Sulfonylation: Developing enantioselective methods for chiral sulfonate synthesis.
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Green Chemistry: Replacing traditional chlorinating agents (e.g., PCl₅) with sustainable alternatives.
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